Cas no 1694752-41-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-)

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- is a heterocyclic compound featuring a triazinone core substituted with an amino group and a 2-chloro-3-furanyl moiety. This structure imparts unique reactivity and potential applications in agrochemical and pharmaceutical synthesis. The presence of both amino and chloro-furanyl groups enhances its versatility as an intermediate for further functionalization. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of biologically active compounds. The compound’s stability and compatibility with various reaction conditions further underscore its utility in research and industrial applications.
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- structure
1694752-41-4 structure
商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-
CAS番号:1694752-41-4
MF:C7H5ClN4O2
メガワット:212.593199491501
CID:5262756

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 化学的及び物理的性質

名前と識別子

    • 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-
    • インチ: 1S/C7H5ClN4O2/c8-4-3(1-2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)
    • InChIKey: BWECQNUKMSNQFA-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=NC(C2C=COC=2Cl)=NC1=O

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01072786-1g
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4 95%
1g
¥6951.0 2023-04-10
Enamine
EN300-646725-0.05g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
0.05g
$1188.0 2023-03-04
Enamine
EN300-646725-0.1g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
0.1g
$1244.0 2023-03-04
Enamine
EN300-646725-5.0g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
5.0g
$4102.0 2023-03-04
Enamine
EN300-646725-0.5g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
0.5g
$1357.0 2023-03-04
Enamine
EN300-646725-0.25g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
0.25g
$1300.0 2023-03-04
Enamine
EN300-646725-2.5g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
2.5g
$2771.0 2023-03-04
Enamine
EN300-646725-1.0g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
1g
$0.0 2023-06-07
Enamine
EN300-646725-10.0g
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
1694752-41-4
10.0g
$6082.0 2023-03-04

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 関連文献

1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-に関する追加情報

Comprehensive Overview of 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- (CAS No. 1694752-41-4)

The compound 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- (CAS No. 1694752-41-4) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the triazine core and chloro-furanyl substituent, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel small-molecule drugs and crop protection agents, aligning with current trends in precision medicine and sustainable agriculture.

In recent years, the demand for highly functionalized triazine derivatives like this compound has surged due to their versatility in drug discovery. The presence of both amino and chloro groups offers multiple sites for further chemical modifications, making it valuable for combinatorial chemistry approaches. This aligns with frequent search queries such as "triazine-based drug candidates 2023" and "heterocyclic compounds for agrochemicals," reflecting industry interest in these applications.

The furanyl moiety in this compound is particularly noteworthy, as similar structures have shown bioactivity in recent kinase inhibitor research. Pharmaceutical companies exploring targeted cancer therapies often investigate such molecules, responding to the growing public interest in personalized oncology treatments. The chlorine atom at the 2-position of the furan ring enhances the molecule's reactivity, making it suitable for cross-coupling reactions frequently employed in modern medicinal chemistry.

From a synthetic chemistry perspective, CAS 1694752-41-4 represents an interesting case study in regioselective functionalization. The compound's stability under various conditions has been a topic of discussion in recent organic chemistry forums, with researchers investigating its behavior in microwave-assisted synthesis – a popular green chemistry technique. These aspects address common search terms like "triazine stability in drug formulation" and "eco-friendly heterocycle synthesis."

In agrochemical applications, the structural features of this triazinone derivative suggest potential as a photosynthesis inhibitor or enzyme modulator. With increasing global focus on food security and climate-resilient crops, such compounds are being reevaluated for their pesticide selectivity and environmental fate. These concerns mirror frequent searches for "next-generation crop protection chemicals" and "low-residue agrochemicals."

The physicochemical properties of 6-amino-4-(2-chloro-3-furanyl)-1,3,5-triazin-2(1H)-one make it suitable for various formulation approaches. Its moderate solubility profile has prompted investigations into nanocarrier systems – a hot topic in pharmaceutical technology searches. The compound's logP value and hydrogen bonding capacity suggest good bioavailability potential, addressing frequent queries about "optimizing drug-like properties" in early-stage development.

Recent patent literature reveals growing interest in this molecular scaffold for central nervous system targets, particularly in the context of neurodegenerative disease research. This connects with widespread public interest in Alzheimer's therapeutics and Parkinson's disease breakthroughs. The compound's ability to potentially cross the blood-brain barrier makes it relevant to these therapeutic areas.

Quality control aspects of CAS 1694752-41-4 have gained attention, with analytical chemists developing HPLC methods for its quantification. This responds to industry needs reflected in searches for "triazine purity analysis" and "impurity profiling of heterocycles." The compound's distinct UV absorption characteristics facilitate its detection in complex matrices.

From a regulatory standpoint, the environmental profile of this chloro-furanyl triazinone is being carefully evaluated. Researchers are investigating its biodegradation pathways and ecotoxicological effects, addressing important questions about "green chemistry metrics" and "sustainable molecular design" that dominate current scientific discourse.

In conclusion, 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- represents a multifaceted compound with significant potential across multiple disciplines. Its unique structural features and adaptable chemistry position it as a valuable entity in ongoing research efforts to address pressing challenges in human health and agricultural productivity, making it a compound worth watching in coming years.

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